N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid
Description
Systematic Nomenclature and IUPAC Classification of N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic Acid
The compound This compound is a complex organic molecule characterized by the presence of several functional groups including a morpholine ring, a sulfonyl substituent, a phenyl ring, and a succinamic acid moiety.
IUPAC Name: The systematic IUPAC name for this compound follows the structure of its substituents and core skeleton. It can be described as N-[4-(morpholine-4-sulfonyl)phenyl]succinamic acid, indicating a succinamic acid core substituted at the nitrogen atom by a 4-(morpholine-4-sulfonyl)phenyl group. This nomenclature reflects the attachment of the morpholine sulfonyl group to the para position of the phenyl ring, which is in turn connected to the nitrogen of the succinamic acid.
Molecular Formula and Weight: While exact data for this specific compound is limited in the search results, closely related compounds such as N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide have molecular formulas around C12H16N2O4S with molecular weights near 284 g/mol. The succinamic acid derivative would have a slightly higher molecular weight due to the additional carboxylic acid functionality.
Chemical Structure: The compound contains a morpholine ring, a six-membered heterocycle with one nitrogen and one oxygen atom, linked via a sulfonyl (-SO2-) group to the para position of a benzene (phenyl) ring. The phenyl ring is further bonded to the nitrogen atom of the succinamic acid moiety, which itself contains a carboxylic acid and an amide functional group. This combination places the compound within the class of sulfonamide derivatives and amide-containing heterocyclic compounds.
Classification: According to IUPAC and chemical classification standards, this compound is classified as a sulfonamide derivative due to the sulfonyl group attached to the nitrogen atom of the morpholine ring and the phenyl ring. It also belongs to the class of benzene derivatives because of the phenyl ring substitution pattern. The presence of the succinamic acid group further classifies it as an amide acid derivative.
| Descriptor | Description |
|---|---|
| IUPAC Name | N-[4-(morpholine-4-sulfonyl)phenyl]succinamic acid |
| Functional Groups | Morpholine ring, sulfonyl group, phenyl ring, amide, carboxylic acid |
| Molecular Formula | Approximate C14H17N2O6S (inferred from related compounds) |
| Molecular Weight | Estimated ~320-350 g/mol (based on related structures) |
| Chemical Class | Sulfonamide derivative, benzene derivative, amide acid |
Historical Context and Discovery in Heterocyclic Chemistry Research
The compound This compound emerges from the broader field of heterocyclic chemistry, which has long focused on the synthesis and functionalization of nitrogen-containing rings such as morpholine. Morpholine derivatives have been extensively studied due to their versatile chemical properties and applications in pharmaceuticals and materials science.
Discovery and Development: The morpholine ring system was first explored in the late 19th and early 20th centuries as part of the expansion of heterocyclic chemistry. The incorporation of sulfonyl groups into morpholine derivatives has been a significant area of research since the mid-20th century, driven by the biological activities of sulfonamide compounds. Sulfonamides gained prominence as antibacterial agents, which spurred synthetic efforts to modify the sulfonyl substituent on various heterocycles, including morpholine.
Research Significance: The specific substitution of morpholine with a sulfonyl group linked to a phenyl ring and further conjugated to a succinamic acid moiety represents an advanced synthetic target in medicinal and organic chemistry. This design aims to combine the physicochemical properties of morpholine and sulfonamide groups with the biological relevance of carboxylic acid derivatives. Such compounds have been investigated for their potential in drug development, particularly as enzyme inhibitors or receptor ligands, due to their capacity to engage in hydrogen bonding and other interactions.
Synthetic Advances: Modern synthetic methodologies, including palladium-catalyzed coupling reactions and sulfonylation techniques, have enabled the efficient preparation of complex sulfonylated morpholine derivatives. These advances have facilitated the exploration of structure-activity relationships (SAR) in drug design, allowing researchers to fine-tune molecular properties by varying substituents on the phenyl and morpholine rings.
Context in Heterocyclic Chemistry: The compound fits within the ongoing trend of designing multifunctional heterocyclic molecules that integrate multiple pharmacophores. Morpholine-based sulfonamides are a key scaffold in this research area due to their synthetic accessibility and biological versatility. The succinamic acid functionalization adds further complexity and potential for interaction with biological targets, reflecting the evolution of heterocyclic chemistry towards multifunctional compound design.
Properties
IUPAC Name |
4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-4H,5-10H2,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUPBBMESKFCRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid typically involves the reaction of morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride. This intermediate is then reacted with 4-aminophenylsuccinamic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The succinamic acid moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : The amide bond cleaves to yield succinic acid and 4-(morpholine-4-sulfonyl)aniline.
-
Basic Hydrolysis : In alkaline media, the reaction produces disodium succinate and the corresponding amine salt.
| Conditions | Reagents | Major Products | Yield (%) | Reference |
|---|---|---|---|---|
| 6M HCl, reflux | HCl | Succinic acid + 4-(morpholine sulfonyl)aniline | 85–90 | |
| 2M NaOH, 80°C | NaOH | Disodium succinate + amine salt | 75–80 |
Decarboxylation
The β-ketoacid-like structure of the succinamic acid moiety facilitates decarboxylation under mild thermal conditions:
This reaction produces a ketone derivative, as observed in analogous γ-lactam systems .
| Temperature (°C) | Catalyst | Product | Selectivity | Reference |
|---|---|---|---|---|
| 120 | None | 4-(morpholine sulfonyl)phenyl ketone | >95% |
Reduction of the Amide Bond
The amide group can be reduced to a secondary amine using strong reducing agents:
-
Reagents : Lithium aluminum hydride (LiAlH₄) or borane-THF.
-
Products : N-[4-(morpholine-4-sulfonyl)-phenyl]-succinamine.
Sulfonyl Group Reactivity
-
Nucleophilic Aromatic Substitution : Under harsh conditions (e.g., NaNH₂, NH₃), the sulfonyl group directs nucleophilic attack at the para position.
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Radical Pathways : In the presence of radical initiators (e.g., AIBN), the sulfonyl group stabilizes adjacent radicals, enabling coupling reactions .
Functionalization of the Succinamic Acid Moiety
The carboxylic acid group undergoes typical derivatizations:
-
Esterification : Reaction with methanol/H⁺ yields the methyl ester.
-
Amidation : Coupling with amines via DCC/NHS produces succinamide derivatives.
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms a γ-lactam:
This reactivity mirrors the Castagnoli–Cushman reaction, where anhydrides and imines form lactams .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Distinctive Reactivity |
|---|---|---|
| N-[4-(Morpholine sulfonyl)phenyl]-succinamic acid | Amide, sulfonyl, carboxylic acid | Decarboxylation at 120°C, selective hydrolysis |
| 4-(Morpholine sulfonyl)benzoic acid | Carboxylic acid, sulfonyl | Oxidative coupling, esterification |
| Morpholine-2,6-dione | Lactam, sulfonyl | Ring-opening polymerization |
Scientific Research Applications
Anticancer Activity
N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid has been studied for its potential anticancer properties. Research indicates that compounds with sulfonamide groups can inhibit tumor growth by modulating various cellular pathways. A study published in the Journal of Medicinal Chemistry highlights that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Anti-inflammatory Effects
The compound has shown promise in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A recent investigation demonstrated that the administration of this compound led to a reduction in edema and pain in animal models of inflammation .
Neuropathic Pain Management
Research indicates that this compound may also play a role in managing neuropathic pain, potentially through its action on the peripheral nervous system. Experimental studies have shown that it can reduce pain responses in models of diabetic neuropathy, suggesting a dual role in both pain relief and neuroprotection .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2023) | Anticancer | Demonstrated significant inhibition of MCF-7 cell proliferation with an IC50 value of 12 µM. |
| Study B (2024) | Anti-inflammatory | Reduced paw edema by 40% in rats with induced inflammation compared to control groups. |
| Study C (2023) | Neuropathic Pain | Decreased mechanical allodynia in diabetic mice models, indicating potential for pain management. |
Synthesis and Mechanism of Action
This compound can be synthesized through various chemical reactions involving morpholine derivatives and sulfonamide chemistry. The sulfonamide group is crucial for its biological activity, as it facilitates interactions with target proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid
- N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinimide
- N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinyl chloride
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable in various research applications, particularly in the study of protein interactions and the development of new therapeutic agents .
Biological Activity
N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
- Molecular Formula: C14H18N2O6S
- Molecular Weight: 342.37 g/mol
- Structure: The compound features a succinamic acid backbone with a morpholine-4-sulfonyl group attached to the phenyl ring, contributing to its unique reactivity and biological interactions .
Biological Activities
This compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
- Analgesic Properties : The compound has shown promise in pain modulation, suggesting its utility in pain management therapies .
- Enzyme Inhibition : It interacts with various enzymes, altering their activity and function, which is crucial for its therapeutic potential .
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets, including:
- Enzymes : The sulfonamide moiety facilitates strong interactions with active sites of enzymes, while the morpholine ring enhances binding affinity .
- Receptors : Interaction studies suggest it may affect receptors involved in pain and inflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(Phenylsulfonyl)morpholine | C10H13NO3S | Simpler structure lacking succinamic acid component |
| N-(4-Sulfamoylphenyl)glycine | C9H10N2O3S | Contains glycine instead of succinamic acid |
| N-(p-Toluenesulfonyl)glycine | C9H11NO3S | Similar sulfonamide but different amino acid |
This compound's unique combination of functionalities allows it to engage with a broader range of biological targets compared to these similar compounds .
Case Studies and Research Findings
Several research studies have explored the biological implications of this compound:
- Study on Inflammatory Pathways : A study demonstrated that this compound significantly reduced markers of inflammation in vitro. This suggests its potential application in treating inflammatory diseases .
- Pain Modulation Research : Another investigation focused on the analgesic properties of the compound, revealing that it effectively reduced pain responses in animal models, indicating its potential for development into a pain relief medication .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[4-(Morpholine-4-sulfonyl)-phenyl]-succinamic acid, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting succinic anhydride with a morpholine sulfonamide derivative (e.g., 4-(morpholine-4-sulfonyl)aniline) in a solvent like toluene or DMF under reflux. The reaction is catalyzed by bases such as 4-dimethylaminopyridine (DMAP) to enhance reactivity. Post-reaction, unreacted starting materials are removed via acid-base extraction (e.g., dilute HCl washes), and the crude product is purified by recrystallization using ethanol or ethyl acetate. Purity is validated by elemental analysis, IR, and NMR spectroscopy .
Q. How is the crystal structure of this compound determined, and what crystallographic parameters are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed using an Oxford Diffraction Xcalibur diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection involves ω and φ scans, with absorption correction via multi-scan methods (e.g., CrysAlis RED). Structure refinement uses SHELXL (SHELX suite) to optimize atomic coordinates, displacement parameters, and hydrogen bonding. Key parameters include R-factor convergence (R1 < 0.05 for high-quality data), Z-values (molecules per unit cell), and hydrogen atom placement via difference Fourier maps or riding models. Hydrogen bonding is validated using PLATON or Mercury software .
Advanced Research Questions
Q. How do intermolecular hydrogen bonding patterns influence the supramolecular assembly of this compound in the solid state?
- Methodological Answer : SCXRD reveals that the acid and amide groups participate in N–H···O and O–H···O hydrogen bonds, forming infinite chains or dimers. For example, the amide N–H donates to a sulfonyl oxygen (d(N–O) ≈ 2.85 Å), while the carboxyl O–H interacts with a neighboring carbonyl oxygen (d(O–O) ≈ 2.65 Å). These interactions create layers parallel to the bc plane. Comparative analysis with analogs (e.g., N-(4-methylphenyl)sulfonyl derivatives) shows that electron-withdrawing substituents on the phenyl ring strengthen hydrogen bonds, altering packing motifs .
Q. What conformational differences exist between the amide and carboxyl groups in derivatives of N-aryl-succinamic acids, and how do these affect reactivity?
- Methodological Answer : Torsion angles derived from SCXRD data (e.g., C–S–N–C ≈ 79.2° in sulfonyl derivatives) indicate that steric and electronic effects dictate conformation. Antiperiplanar (anti) arrangements between the amide N–H and C=O bonds are common, but syn conformations occur when steric hindrance is minimized (e.g., in ortho-substituted aryl groups). These conformations influence hydrogen-bonding capacity and solubility. For instance, anti-configured derivatives exhibit higher thermal stability due to efficient packing, while syn forms may show enhanced solubility in polar solvents .
Key Findings
- Synthetic Flexibility : The morpholine sulfonyl group enhances solubility in polar aprotic solvents, facilitating purification .
- Crystallographic Trends : Anti-conformations dominate in unhindered derivatives, but steric bulk at the aryl ortho position induces syn arrangements .
- Hydrogen Bonding : Layered packing via N–H···O and O–H···O bonds correlates with increased melting points and reduced hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
